molecular formula C24H30ClN3O4S B11335967 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11335967
M. Wt: 492.0 g/mol
InChI Key: CLPUUWOGBBHQIA-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-chlorophenyl methanesulfonyl chloride, which is then reacted with the appropriate amine and piperidine derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it valuable for research and industrial applications.

Properties

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(2-methylpropylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H30ClN3O4S/c1-17(2)15-26-24(30)20-8-4-6-10-22(20)27-23(29)18-11-13-28(14-12-18)33(31,32)16-19-7-3-5-9-21(19)25/h3-10,17-18H,11-16H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

CLPUUWOGBBHQIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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